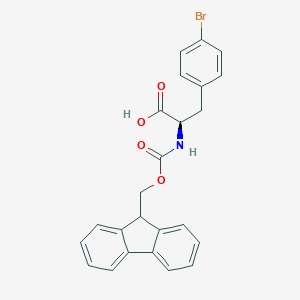

Fmoc-D-4-Bromophenylalanine

Description

Historical Context and Evolution of Unnatural Amino Acids in Chemical Biology and Medicinal Chemistry

The field of biochemistry has long sought to move beyond the limitations of the 20 canonical amino acids that form the basis of life. nih.govacs.org Early efforts in the 1970s focused on site-specific mutagenesis to probe protein function. nih.govacs.org This paved the way for the development of methods to incorporate unnatural amino acids (UAAs) with novel chemical functionalities into peptides and proteins. nih.govfrontiersin.org

Initially, the incorporation of UAAs was a complex process, but it has evolved significantly, allowing for the site-specific insertion of a wide array of these synthetic building blocks. acs.orgfrontiersin.org This expansion of the genetic code has been driven by the need to introduce new biological properties, such as fluorescence for imaging, cross-linking capabilities, and altered functionalities for bioanalytical applications. nih.govfrontiersin.org Medicinal chemists, no longer restricted to nature's toolbox, now utilize ncAAs to construct designer peptides with enhanced drug-like properties, including improved stability and solubility. nih.govresearchgate.net

Significance of Fmoc-D-4-Bromophenylalanine as a Non-Canonical Amino Acid in Peptide Science

This compound is a derivative of the amino acid phenylalanine and possesses three key features that make it highly valuable in peptide science: the Fmoc protecting group, the D-stereoisomer configuration, and the 4-bromo substitution on the phenyl ring.

The Fmoc (9-fluorenylmethoxycarbonyl) group is a crucial component for modern peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). acs.orgchemimpex.com It acts as a temporary protecting group for the amino terminus of the amino acid, preventing unwanted reactions during the step-by-step assembly of a peptide chain. chemimpex.comsmolecule.com Its stability under basic conditions and ease of removal under mild acidic conditions make it an ideal choice for this process. chemimpex.comsmolecule.com

The 4-bromo substitution on the phenyl ring introduces a bulky, electron-withdrawing group that can influence the biological activity and interactions of the resulting peptide. smolecule.com This bromine atom is particularly significant as it serves as a reactive handle for further chemical modifications. chemimpex.comnih.gov It enables researchers to perform cross-coupling reactions, such as the Suzuki-Miyaura coupling, to create more complex and diverse peptide structures, even after the initial peptide has been synthesized (a process known as late-stage functionalization). nih.govmdpi.com This allows for the creation of peptide libraries with a wide range of functionalities from a single precursor. nih.gov

The properties of this compound are summarized in the table below.

| Property | Description |

| Molecular Formula | C24H20BrNO4 |

| Molecular Weight | 466.3 g/mol |

| Appearance | White to off-white powder |

| Functional Group | Fmoc |

| Key Feature | 4-bromo substitution on the phenyl ring |

| Primary Application | Solid-phase peptide synthesis |

Isomeric Considerations: D- vs. L- Stereochemistry and its Implications in Research

Chirality, or the "handedness" of a molecule, is a fundamental concept in biochemistry. jpt.com With the exception of glycine (B1666218), all amino acids exist in two mirror-image forms, known as L- (levo) and D- (dextro) stereoisomers. biopharmaspec.com In virtually all naturally occurring proteins in mammals, only L-amino acids are found. jpt.combiopharmaspec.com

The use of D-amino acids , like in this compound, is a strategic choice in peptide design with significant research implications. jpt.com Peptides constructed with D-amino acids exhibit remarkable resistance to degradation by proteases, the enzymes that break down proteins in the body. nih.govnih.gov This is because proteases are stereospecific and primarily recognize and cleave peptide bonds formed by L-amino acids. jpt.comnih.gov By incorporating D-amino acids, the resulting peptide becomes more stable in biological systems, such as human serum, which is a critical attribute for developing therapeutic peptides. nih.govfrontiersin.org

Furthermore, the introduction of a D-amino acid can alter the peptide's three-dimensional structure, or conformation. smolecule.comfrontiersin.org This can lead to novel binding properties and biological activities that are different from the all-L-amino acid counterpart. smolecule.commdpi.com However, it can also disrupt natural secondary structures like alpha-helices. frontiersin.org

The table below outlines the key differences and research implications of L- and D-amino acids.

| Feature | L-Amino Acids | D-Amino Acids |

| Natural Abundance | Predominant in naturally occurring proteins. jpt.com | Rare in nature, found in some bacterial cell walls and certain peptides. jpt.com |

| Proteolytic Stability | Susceptible to degradation by proteases. nih.govfrontiersin.org | Highly resistant to proteolytic degradation. nih.govnih.gov |

| Biological Recognition | Recognized by cellular machinery like ribosomes and enzymes. jpt.com | Generally not recognized by the body's metabolic pathways. jpt.comnih.gov |

| Research Applications | Used to mimic natural peptides and proteins. jpt.com | Used to enhance peptide stability, alter conformation, and create novel bioactivity. smolecule.comjpt.commdpi.com |

Overview of Research Domains Utilizing this compound

The unique combination of features in this compound makes it a versatile tool across several scientific disciplines.

Drug Development and Medicinal Chemistry : This is a primary area of application. The compound is used to synthesize novel peptides with therapeutic potential. chemimpex.comchemimpex.com By incorporating this UAA, researchers can create peptides with enhanced stability and potentially improved binding to specific biological targets like enzymes or receptors. chemimpex.comchemimpex.com The bromo-handle also allows for the creation of diverse peptide libraries to screen for new drug candidates. nih.gov

Peptide and Protein Engineering : Researchers use this compound to modify proteins and peptides to enhance their stability and functionality. chemimpex.comruifuchem.com This is crucial in the field of synthetic biology for creating proteins with novel properties. chemimpex.com

Bioconjugation : The bromine atom allows for the attachment of other molecules, such as imaging agents or drugs, to the peptide. chemimpex.comchemimpex.com This is used to develop targeted drug delivery systems or fluorescent probes for tracking molecules in biological assays. chemimpex.comruifuchem.com

Material Science : The compound is also being explored in the creation of new biomaterials. chemimpex.com The incorporation of this UAA can influence the self-assembly of peptides, leading to materials with specific properties like enhanced thermal or mechanical stability. chemimpex.com

Cancer Therapeutics : In cancer research, this compound is used in the development of targeted therapies. chemimpex.com Modifying peptides with this UAA can improve the selectivity of a drug for cancer cells, potentially reducing side effects. chemimpex.com

Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-(4-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20BrNO4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVBAVBWXRDHONF-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(C=C4)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427252 | |

| Record name | 4-Bromo-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198545-76-5 | |

| Record name | 4-Bromo-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fmoc-D-4-Bromophenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Fmoc D 4 Bromophenylalanine and Its Derivatives

Stereoselective Synthesis of D-4-Bromophenylalanine Precursors

The creation of the D-enantiomer of 4-bromophenylalanine is the foundational step before the introduction of the Fmoc protecting group. Achieving high enantiomeric purity is paramount, as the stereochemistry of amino acids dictates the final conformation and biological activity of peptides.

Several stereoselective strategies have been developed. One prominent approach involves the asymmetric alkylation of a glycine-derived Schiff base. For instance, a Ni(II) complex of a chiral ligand and glycine (B1666218) can be alkylated with 4-bromobenzyl bromide. acs.org Through a process known as second-order asymmetric transformation, the initially formed mixture of diastereomers equilibrates to favor the most stable, crystalline product, which can be isolated in high diastereomeric purity. Subsequent decomplexation releases the desired D-amino acid. acs.org For example, derivatives of p-bromo-phenylalanine have been prepared in diastereomerically pure form using this method, with filtration as the final isolation step. acs.org

Biocatalytic methods offer a highly efficient and environmentally benign alternative for producing D-amino acids. researchgate.netlookchem.com These methods leverage the high stereoselectivity of enzymes. One such strategy is the stereoinversion of the more readily available L-amino acids. researchgate.net A one-pot, three-enzyme cascade has been developed for the stereoinversion of L-phenylalanine derivatives to their corresponding D-enantiomers. researchgate.netlookchem.com This system can involve an L-amino acid deaminase, which converts the L-amino acid to its corresponding α-keto acid (in this case, 4-bromophenylpyruvic acid), followed by stereoselective reductive amination by a D-amino acid dehydrogenase to yield the D-amino acid. researchgate.net Such biocatalytic cascades can achieve high enantiomeric excess (ee) for various D-phenylalanine derivatives. lookchem.com

Fmoc Protection Strategies in the Context of Bromophenylalanine Synthesis

Once the D-4-bromophenylalanine precursor is obtained with high enantiomeric purity, the α-amino group must be protected to allow for its use in stepwise peptide synthesis. The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group due to its stability under various coupling conditions and its facile, base-labile removal. chemimpex.comsmolecule.com

The standard procedure for Fmoc protection involves reacting D-4-bromophenylalanine with a Fmoc-donating reagent under basic conditions. A common and efficient reagent for this purpose is 9-fluorenylmethyloxycarbonylsuccinimide (FmocOSu). thieme-connect.comresearchgate.net The reaction is typically carried out in a mixed solvent system, such as aqueous dioxane or acetone, with a mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to deprotonate the amino group, facilitating its nucleophilic attack on the Fmoc-OSu reagent. thieme-connect.comresearchgate.net The reaction proceeds to give N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-4-bromophenylalanine, which can be purified by crystallization or chromatography. iris-biotech.de The choice of base and solvent is crucial to prevent side reactions and ensure a high yield of the desired product.

Palladium-Catalyzed Cross-Coupling Reactions in Functionalizing Phenylalanine Derivatives

Palladium-catalyzed cross-coupling reactions are a powerful tool for the post-synthetic modification of amino acids and peptides, allowing for the introduction of diverse functional groups. thieme-connect.comthieme-connect.comacs.org For halogenated phenylalanine derivatives like Fmoc-D-4-bromophenylalanine, these reactions enable the formation of new carbon-carbon bonds at the phenyl ring, creating a wide array of unnatural biaryl-containing amino acids. nih.govacs.orgresearchgate.net These modified amino acids are invaluable for probing structure-activity relationships and developing novel peptide-based therapeutics. The success of these reactions is attributed to their mild conditions, high functional group tolerance, and versatility. mdpi.com

The Suzuki-Miyaura cross-coupling reaction is one of the most prominent and widely used palladium-catalyzed methods for C-C bond formation. mdpi.com It involves the reaction of an organoboron compound (like a boronic acid or its ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. scispace.com

This protocol has been successfully applied to Fmoc-protected bromophenylalanines to synthesize a variety of Fmoc-protected aryl-substituted phenylalanines (often called Bip derivatives). nih.govacs.org A one-step synthesis using the Suzuki-Miyaura cross-coupling of Fmoc-4-bromophenylalanine with various arylboronic acids allows for the direct formation of these unnatural amino acids in good to excellent yields. nih.govresearchgate.net For example, the coupling of Fmoc-4-bromophenylalanine with 4-acetamidophenyl-1-pinacolatoboron ester has been reported to proceed in 81% yield. mdpi.com These products are readily usable in subsequent Fmoc-based solid-phase peptide synthesis (SPPS). researchgate.net

Achieving high yields and, crucially, maintaining the stereochemical integrity of the amino acid are the primary goals when optimizing Suzuki-Miyaura reactions. chemistryviews.orgnih.gov Racemization of the α-carbon is a significant risk, particularly with sensitive substrates like α-amino acid derivatives, under the basic and sometimes high-temperature conditions of the coupling reaction. mdpi.comacs.org Therefore, careful optimization of catalyst, ligand, base, solvent, and temperature is essential. chemistryviews.orgresearchgate.net Machine learning and closed-loop workflows are emerging as powerful tools to navigate the vast parameter space and identify general, high-yielding conditions. chemistryviews.orgnih.govrsc.org

The choice of phosphine (B1218219) ligand associated with the palladium catalyst is critical in Suzuki-Miyaura coupling. nih.govlibretexts.org The ligand influences the catalyst's stability, activity, and steric environment, which in turn affects coupling efficiency and the propensity for side reactions like racemization. acs.orglibretexts.org

Electron-rich and sterically bulky phosphine ligands are often preferred as they can facilitate the oxidative addition step and promote reductive elimination, leading to higher catalytic activity. libretexts.org For the specific challenge of suppressing racemization in couplings involving α-amino acids, certain ligands have proven exceptionally effective. The Buchwald ligand SPhos, for instance, has been shown to significantly suppress racemization when coupling aryl bromides with arylpinacolboronate esters derived from amino acids like phenylglycine. mdpi.comacs.orgacs.org In studies on phenylglycine derivatives, which are particularly sensitive to racemization, using SPhos with a Pd(OAc)₂ precursor could reduce the formation of undesired diastereomers to less than 5%. acs.org

Table 1: Effect of Different Ligands on Suzuki-Miyaura Coupling of Phenylalanine Derivatives

| Catalyst/Ligand | Substrates | Key Observation | Reference |

|---|---|---|---|

| Pd(PPh₃)₄ | L-tyrosine triflate + aryl boronic acids | Racemization observed (ee as low as 66%) | mdpi.com |

| PdCl₂(dppf) | Fmoc-iodophenylalanine | Fmoc-deprotection at 80°C; low conversion at 40°C | mdpi.com |

| Pd(OAc)₂ / SPhos | Phenylglycine derivative + Tryptophan-derived boronate ester | Racemization suppressed (<5% of undesired diastereomer) | mdpi.comacs.org |

| PdCl₂ | Fmoc-4-bromophenylalanine + 4-acetamidophenyl-1-pinacolatoboron ester | Good yield (81%) at 66°C | mdpi.com |

| XPhos Pd G2 | General biphasic Suzuki-Miyaura | Significant halide inhibition observed | nih.gov |

The choice of solvent and the reaction temperature are crucial parameters that must be carefully controlled to maximize yield and minimize side reactions, especially the base-catalyzed cleavage of the Fmoc protecting group. mdpi.comnumberanalytics.comscielo.br

The reaction is often performed in non-aqueous, aprotic polar solvents like tetrahydrofuran (B95107) (THF), dioxane, or dimethylformamide (DMF). nih.govnumberanalytics.comwiley.com However, mixed aqueous systems are also common, as water can facilitate the reaction, though it may also lead to hydrolysis of the boronic acid. nih.govnumberanalytics.com The solvent can significantly influence selectivity and reaction rate; for example, switching from toluene (B28343) to a toluene/water mixture has been shown to increase reaction rates tenfold in some systems. numberanalytics.com

Temperature control is a delicate balance. Higher temperatures can increase the reaction rate but also promote side reactions, including racemization and Fmoc-deprotection. mdpi.comnumberanalytics.comscielo.br For Fmoc-protected substrates, it has been observed that temperatures above 80°C can lead to significant Fmoc cleavage. mdpi.com Therefore, milder conditions are often sought. Successful couplings of Fmoc-4-bromophenylalanine have been reported at temperatures around 66°C. researchgate.netmdpi.com Finding the optimal temperature involves identifying the lowest possible temperature at which the reaction proceeds efficiently within a reasonable timeframe. scielo.br

Table 2: Influence of Solvent and Temperature on Suzuki-Miyaura Coupling

| Solvent System | Temperature | Substrates / Catalyst | Key Observation | Reference |

|---|---|---|---|---|

| THF or t-amylOH | < 80°C | Fmoc-bromophenylalanine / Pd catalyst | Minimized formation of des-Fmoc product | researchgate.net |

| iPrOH/H₂O (1:1) | 80°C | Fmoc-iodophenylalanine / PdCl₂(dppf) | Fmoc-deprotection occurs | mdpi.com |

| iPrOH/H₂O (1:1) | 40°C | Fmoc-iodophenylalanine / PdCl₂(dppf) | No deprotection, but only 80% conversion after 24h | mdpi.com |

| THF/ethylene-glycol (10:1) | 66°C | Fmoc-4-bromophenylalanine / PdCl₂ | Successful coupling with 81% yield | mdpi.com |

| Dioxane | 130°C | General Suzuki-Miyaura | Gave better yield compared to THF or MeCN in a model system | researchgate.netscielo.br |

| CH₃CN/H₂O (1:1) | 125°C | 2-iodogalactal + phenylboronic acid | Excellent yield (95%) in 5 minutes for a model system | researchgate.net |

Optimization of Reaction Conditions for Yield and Stereochemical Integrity

Ligand Effects on Coupling Efficiency and Racemization

Chemo-Enzymatic Approaches for Unnatural Amino Acid Synthesis

The synthesis of unnatural amino acids, such as D-4-bromophenylalanine, is increasingly benefiting from chemo-enzymatic methods. These approaches harness the high selectivity of enzymes, mitigating the need for complex protection and deprotection steps often associated with traditional chemical synthesis. A notable strategy for producing D-4-bromophenylalanine involves the asymmetric reductive amination of a keto acid precursor, catalyzed by an engineered enzyme.

Detailed research has demonstrated an efficient biocatalytic route starting from 4-bromophenylpyruvic acid. acs.orgacs.org This method utilizes an evolved D-amino acid dehydrogenase (DAADH) to facilitate the stereoselective conversion to D-4-bromophenylalanine. acs.orgacs.orgnih.govresearchgate.net To ensure the continuous supply of the necessary cofactor, NADPH, a regeneration system, typically employing glucose and glucose dehydrogenase (GDH), is integrated into the process. acs.org This enzymatic cascade has been shown to achieve complete conversion of the starting material into the desired D-amino acid with exceptional enantiomeric excess (>99% ee). acs.org

The chemo-enzymatic synthesis of D-4-bromophenylalanine can be summarized as follows:

| Precursor | Enzyme System | Cofactor Regeneration | Product | Enantiomeric Excess (ee) | Conversion |

| 4-Bromophenylpyruvic acid | Evolved D-amino acid dehydrogenase (DAADH) | Glucose/Glucose dehydrogenase (GDH) for NADPH regeneration | D-4-Bromophenylalanine | >99% | Complete |

This method highlights the power of biocatalysis in accessing optically pure unnatural amino acids, which are valuable building blocks for peptide and pharmaceutical development. The high efficiency and stereoselectivity of the enzymatic approach make it a compelling alternative to purely chemical synthetic routes. acs.orgresearchgate.netchemimpex.com

Synthesis of this compound Containing Peptides

This compound is a crucial building block for the incorporation of this unnatural amino acid into peptide chains using solid-phase peptide synthesis (SPPS). chemimpex.compeptide.com The Fmoc protecting group allows for a straightforward and widely used SPPS strategy. The bromine atom on the phenyl ring not only influences the conformational properties and biological activity of the resulting peptide but also serves as a chemical handle for further modifications, such as Suzuki-Miyaura cross-coupling reactions to form biarylalanine residues. smolecule.comresearchgate.netmdpi.com

The general workflow for synthesizing peptides containing this compound via Fmoc-SPPS involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid support. Each cycle consists of:

Deprotection: Removal of the Fmoc group from the N-terminus of the resin-bound amino acid, typically using a solution of piperidine (B6355638) in a suitable solvent like dimethylformamide (DMF).

Coupling: Activation and coupling of the next Fmoc-protected amino acid (in this case, this compound or another amino acid) to the newly deprotected N-terminus. This is facilitated by coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N-methylmorpholine (NMM). publish.csiro.au

Washing: Thorough washing of the resin to remove excess reagents and by-products.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin support and any side-chain protecting groups are removed, typically with a strong acid cocktail (e.g., trifluoroacetic acid-based).

A specific example of a peptide synthesized incorporating a bromophenylalanine residue is biotin-R8ERY* (where Y* represents 4-bromophenylalanine). publish.csiro.au While the original study used the L-isomer, the synthetic methodology is directly applicable to the D-isomer. The synthesis was performed on a peptide synthesizer, followed by biotinylation and cleavage from the resin. publish.csiro.au

Below is a table summarizing the key aspects of synthesizing a peptide containing 4-bromophenylalanine:

| Peptide Example | Synthetic Strategy | Key Reagents | Purification | Findings |

| biotin-R8ERY* (Y*=4-bromophenylalanine) | Automated Fmoc-SPPS | Fmoc-amino acids, HBTU, NMM, piperidine, D-biotin | Semi-preparative HPLC | Successful synthesis and purification of a peptide containing 4-bromophenylalanine. publish.csiro.au |

| Tripeptides containing bromophenylalanine | Manual Fmoc-SPPS followed by solution-phase Suzuki-Miyaura coupling | Fmoc-amino acids, PdCl2, Na2CO3, arylboronic acids | Not detailed | Demonstrated the utility of bromophenylalanine-containing peptides as substrates for post-synthetic modification. researchgate.net |

The incorporation of this compound into peptides allows for the creation of novel structures with potentially enhanced stability, altered receptor binding affinities, or other desirable biological properties. smolecule.com Furthermore, the ability to perform subsequent chemical modifications on the bromo-substituent opens up avenues for creating diverse peptide libraries and complex peptidomimetics. researchgate.netmdpi.com

Role of Fmoc D 4 Bromophenylalanine in Peptide Synthesis and Engineering

Solid-Phase Peptide Synthesis (SPPS) with Fmoc-D-4-Bromophenylalanine

This compound is widely utilized in solid-phase peptide synthesis (SPPS), a cornerstone technique for the chemical synthesis of peptides. cymitquimica.comchemimpex.com In SPPS, a peptide chain is assembled sequentially while one end is attached to an insoluble solid support, which facilitates the purification process by simple filtration and washing after each reaction step. diva-portal.org The Fmoc protecting group is central to this strategy; it is stable to the coupling conditions but can be selectively removed under mild basic conditions, typically with a piperidine (B6355638) solution, to allow for the addition of the next amino acid in the sequence. smolecule.compublish.csiro.au The use of this compound allows for its direct incorporation into a growing peptide chain at any desired position. ruifuchem.commdpi.com

The incorporation of this compound into a peptide sequence follows the standard, well-established protocols of Fmoc-based SPPS. publish.csiro.aunih.govrsc.org The process involves a repeated cycle of deprotection and coupling steps.

Resin Preparation : The synthesis begins with a solid support (resin), often pre-loaded with the first amino acid of the target sequence. publish.csiro.au

Fmoc Deprotection : The Fmoc group of the resin-bound amino acid is removed using a solution of 20% piperidine in a solvent like dimethylformamide (DMF). publish.csiro.au

Coupling : this compound is then "activated" and coupled to the newly freed N-terminus of the growing peptide chain. Activation is typically achieved using coupling reagents that convert the carboxylic acid into a more reactive species. Common coupling reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) or aminium/uronium salts such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). publish.csiro.au An activator additive like HOBt (Hydroxybenzotriazole) is often included. publish.csiro.au The reaction is carried out in a suitable solvent, usually DMF. publish.csiro.au

Washing : After the coupling reaction, the resin is thoroughly washed to remove excess reagents and by-products. publish.csiro.au

This cycle is repeated for each subsequent amino acid until the desired peptide sequence is fully assembled. diva-portal.org The compatibility of this compound with these standard procedures makes it a readily integrable component for synthesizing modified peptides. cymitquimica.comrsc.org

| Step | Reagent/Component | Purpose | Common Examples |

|---|---|---|---|

| Fmoc Deprotection | Base | Removes the Fmoc protecting group from the N-terminus. | 20% Piperidine in DMF publish.csiro.au |

| Amino Acid Coupling | Coupling Reagent | Activates the carboxylic acid of the incoming Fmoc-amino acid. | HBTU, DIC publish.csiro.au |

| Base | Facilitates the coupling reaction. | N-Methylmorpholine (NMM), Diisopropylethylamine (DIPEA) publish.csiro.au | |

| Final Cleavage | Acid Cocktail | Cleaves the completed peptide from the resin and removes side-chain protecting groups. | Trifluoroacetic acid (TFA) with scavengers nih.gov |

Furthermore, the bulky and electron-withdrawing bromine atom on the phenyl ring can introduce specific steric and electronic interactions. smolecule.comchemimpex.com These interactions can further guide the peptide's folding and influence its interaction with biological targets. chemimpex.com Research has shown that even after post-synthetic modification of the bromine, the core structure of the peptide backbone remains largely unperturbed, indicating that the initial conformational influence is retained. researchgate.net

Racemization, the conversion of a chiral amino acid from one stereoisomer to its mirror image (e.g., L to D or D to L), is a potential side reaction during peptide synthesis, particularly during the activation/coupling step. peptide.com While some amino acids like histidine are highly susceptible, any amino acid can be at risk under certain conditions. peptide.com For this compound, preserving its D-configuration is crucial for the final peptide's intended structure and function. cymitquimica.com

The primary mechanism for racemization during coupling involves the formation of a 5(4H)-oxazolone intermediate. Strategies to mitigate this risk focus on controlling the reaction conditions:

Choice of Coupling Reagents : Using urethane-protected amino acids like Fmoc derivatives generally suppresses racemization compared to other protecting groups.

Mild Reaction Conditions : Employing milder reaction conditions, such as lower temperatures and carefully chosen bases, can reduce the rate of racemization. mdpi.comresearchgate.net For instance, in palladium-catalyzed cross-coupling reactions performed on the amino acid itself, the choice of base and solvent system is critical to prevent loss of optical purity. mdpi.com While this is a post-synthetic modification, the principles apply to preserving stereochemistry during synthesis. Researchers have found that using specific palladium catalysts and bases can yield high conversion with no observable racemization. mdpi.comrsc.org

Impact on Peptide Conformation and Secondary Structure

Solution-Phase Peptide Synthesis Incorporating this compound

While SPPS is the dominant method for peptide synthesis, solution-phase synthesis remains a valuable technique, particularly for large-scale production or the synthesis of shorter peptides. In this method, all reactions are carried out in a homogeneous solution, and the product is isolated and purified after each step.

This compound can also be utilized in solution-phase synthesis. ruifuchem.commdpi.com The principles of amino group protection with Fmoc and carboxyl group activation are the same as in SPPS. However, the purification after each coupling and deprotection step is more complex, typically requiring extraction or crystallization, which can be more time-consuming than the simple filtration used in SPPS. One study describes the use of this compound in the solution-phase assembly of a peptide, demonstrating its applicability to this methodology.

Peptide Diversification and Late-Stage Functionalization

A key advantage of incorporating this compound into a peptide is the reactive handle provided by the bromine atom. cymitquimica.comnih.gov This allows for late-stage functionalization (LSF), where the fully assembled peptide is chemically modified to introduce new functionalities. nih.gov LSF is a powerful strategy in medicinal chemistry as it enables the rapid creation of a library of diverse peptide analogues from a single precursor, which can accelerate the process of identifying lead compounds with improved properties. nih.gov The 4-bromophenylalanine residue serves as an ideal point for such diversification. nih.gov

The bromine atom on the phenylalanine side chain is amenable to a variety of post-synthetic modifications, most notably palladium-catalyzed cross-coupling reactions. mdpi.comnih.gov These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds at a specific site within the peptide.

The Suzuki-Miyaura cross-coupling reaction is the most prominent method used for this purpose. mdpi.comresearchgate.net In this reaction, the bromo-substituted peptide is coupled with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. mdpi.comresearchgate.net This reaction is highly versatile and can be used to introduce a wide array of aryl and heteroaryl groups, effectively transforming the 4-bromophenylalanine residue into a biaryl amino acid (Bip). researchgate.net

Researchers have successfully performed Suzuki-Miyaura couplings on peptides containing 4-bromophenylalanine both in solution and while the peptide is still attached to the solid-phase resin. mdpi.comrsc.org The development of mild reaction conditions is crucial to avoid degradation of the peptide or racemization of chiral centers. mdpi.comresearchgate.net Studies have optimized catalyst systems (e.g., Pd(OAc)₂ with specific phosphine (B1218219) ligands) and reaction conditions (e.g., temperature, solvent, base) to achieve high yields and maintain the peptide's integrity. mdpi.comresearchgate.netrsc.org This approach has been used to synthesize fluorescently labeled peptides and to rapidly build libraries for structure-activity relationship (SAR) studies. mdpi.comnih.gov

| Catalyst System | Base | Solvent | Temperature | Key Outcome/Observation | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ / P(o-tol)₃ | Aqueous Na₂CO₃ | DME | 80 °C | High conversion with no observable racemization on di- and tripeptides. | mdpi.comrsc.org |

| PdCl₂ | Na₂CO₃ | THF / Ethylene Glycol | 66 °C | Successful coupling on Fmoc-4-bromophenylalanine with 81% yield. | mdpi.comresearchgate.net |

| Pd(dba)₂ / Phosphine Ligand | Not specified | Not specified | 120 °C | Used to form bicyclic peptides via dual cross-coupling on resin. | rsc.org |

Beyond Suzuki coupling, the aryl bromide can potentially participate in other palladium-catalyzed reactions such as Sonogashira, Heck, and Stille couplings, further expanding the possibilities for peptide diversification. mdpi.com This ability to serve as a versatile chemical handle makes this compound a powerful tool for peptide engineering and the development of novel peptide-based therapeutics. ruifuchem.comchemimpex.com

Chemo-Selective Reactions for Peptide Derivatization

The presence of the bromo-substituent on the aromatic ring of this compound offers a reactive handle for a variety of chemo-selective derivatization reactions. These reactions allow for the site-specific modification of peptides, enabling the introduction of diverse functional groups, labels, or cross-linking agents.

Palladium-catalyzed cross-coupling reactions are particularly prominent for the derivatization of peptides containing 4-bromophenylalanine. mdpi.com These reactions are valued for their mild conditions and high functional group tolerance, which are crucial for working with complex and sensitive peptide molecules. mdpi.commdpi-res.com

Key chemo-selective reactions involving this compound include:

Suzuki-Miyaura Cross-Coupling: This reaction is widely used to form new carbon-carbon bonds by coupling the aryl bromide of the bromophenylalanine residue with an organoboron compound, such as a boronic acid or ester. mdpi.commdpi-res.com This method allows for the synthesis of biaryl-containing peptides, which can be crucial for enhancing biological activity. mdpi.com For instance, the Suzuki-Miyaura reaction has been successfully performed on dipeptides containing 4-bromophenylalanine under aqueous conditions, demonstrating its applicability in biological contexts. mdpi.com Mild reaction conditions, often below 80°C, are employed to prevent the premature removal of the Fmoc protecting group. mdpi.comresearchgate.net

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the bromophenylalanine residue and a terminal alkyne. This method is valuable for introducing alkyne-containing tags or for creating extended, rigid structures within a peptide. diva-portal.orgnih.gov

Heck Reaction: The Heck reaction enables the formation of a carbon-carbon bond between the bromophenylalanine and an alkene, offering another avenue for peptide modification. nih.gov

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond, enabling the introduction of various amine-containing moieties to the peptide. The intramolecular version of this reaction has been used to create cyclic peptide structures. unistra.fr

These palladium-catalyzed reactions can be performed on peptides both in solution and on a solid support, providing flexibility in synthetic strategies. mdpi.comnih.gov The development of water-soluble ligands and optimized reaction conditions has further expanded the utility of these methods for modifying complex, unprotected peptides in aqueous environments. mdpi.com

Table 1: Examples of Chemo-Selective Reactions with (Bromo)phenylalanine-Containing Peptides

| Reaction Type | Reactants | Catalyst/Reagents | Key Outcome | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Fmoc-4-bromophenylalanine and 4-acetamidophenyl-1-pinacolatoboron ester | PdCl2, Na2CO3 | Synthesis of an Fmoc-protected aryl-substituted phenylalanine. | mdpi.comresearchgate.net |

| Suzuki-Miyaura Coupling | Dipeptides with 4-bromophenylalanine and various boronic acids | Pd(OAc)2, ADHP | Efficient derivatization in purely aqueous conditions. | mdpi.com |

| Intramolecular Buchwald-Hartwig Cyclization | 2-bromophenylalanine derivatives | Pd2(dba)3, XPhos, BTPP | Synthesis of enantiopure dihydroquinolinones. | unistra.fr |

| Palladium-Peptide Oxidative Addition | Peptide with 4-halophenylalanine and a palladium precursor | Palladium precursor, suitable ligand | Formation of a storable palladium-peptide complex for bioconjugation. | rsc.orgrsc.org |

Engineering Peptides with Enhanced Stability and Bioactivity

The incorporation of this compound into peptides is a strategic approach to engineer molecules with improved stability and biological activity. The introduction of a halogen atom and the modification of hydrophobicity can profoundly influence a peptide's therapeutic potential. nih.govnih.gov

Influence of Halogenation on Peptide Catabolic Stability

A significant challenge in the development of peptide-based therapeutics is their susceptibility to degradation by proteases in the body, leading to a short biological half-life. mdpi.comnih.gov The introduction of halogen atoms, such as bromine, into a peptide's structure can enhance its resistance to proteolytic cleavage. nih.govnih.gov

The increased steric bulk of the halogenated side chain can hinder the binding of the peptide to the active site of proteases. researchgate.net The larger the halogen atom, the greater the potential resistance to enzymatic cleavage. researchgate.net For example, studies on the antimicrobial peptide Jelleine-I showed that its halogenated derivatives, including a brominated version, exhibited a 10- to 100-fold improvement in proteolytic stability. nih.govresearchgate.net Specifically, the stability of the bromo- and iodo-derivatives against enzymatic degradation was superior to that of the fluoro- and chloro-derivatives. nih.gov

Table 2: Effect of Halogenation on the Proteolytic Stability of Jelleine-I

| Peptide Derivative | Improvement in Proteolytic Stability | Relative Stability Ranking | Reference |

|---|---|---|---|

| Halogenated Jelleine-I (general) | 10-100 fold | N/A | nih.govresearchgate.net |

| Bromine-Jelleine-I (Br-J-I) | Significantly improved | Better than F-J-I and Cl-J-I | nih.gov |

| Iodine-Jelleine-I (I-J-I) | Significantly improved | Better than F-J-I and Cl-J-I | nih.gov |

| Chlorine-Jelleine-I (Cl-J-I) | Improved | Less stable than Br-J-I and I-J-I | nih.gov |

| Fluorine-Jelleine-I (F-J-I) | Improved | Less stable than Br-J-I and I-J-I | nih.gov |

Modulation of Hydrophobicity and its Role in Peptide Activity

An increase in hydrophobicity can enhance the affinity of a peptide for biological membranes, which is often a crucial step for the mechanism of action of many antimicrobial and anticancer peptides. nih.govmdpi.com Studies have shown that more hydrophobic peptide analogues can exhibit stronger anticancer activity. nih.gov However, a delicate balance between hydrophobic and hydrophilic residues is often necessary for optimal activity and to avoid non-specific binding or loss of function. isnff-jfb.comnih.gov

The introduction of bulky hydrophobic groups, such as those that can be formed via derivatization of bromophenylalanine, has been shown to have a positive influence on the activity of cationic antimicrobial peptides. mdpi.com Furthermore, modulating hydrophobicity can impact a peptide's ability to cross biological barriers, such as the blood-brain barrier. For instance, the addition of a bromo-substituent to an enkephalin analog significantly increased its lipophilicity and enhanced its in vitro blood-brain barrier permeability. nih.gov

Table 3: Impact of Hydrophobicity Modulation on Peptide Properties

| Modification | Peptide Class | Observed Effect on Hydrophobicity | Consequence for Bioactivity | Reference |

|---|---|---|---|---|

| Increased hydrophobicity | Anticancer peptides | Correlated with peptide helicity | Stronger anticancer activity with a membrane disruption mechanism. | nih.gov |

| Addition of bulky hydrophobic groups | Cationic antimicrobial peptides | Increased overall hydrophobicity | Positive influence on antimicrobial activity. | mdpi.com |

| Para-bromo halogen addition | Enkephalin analog | Significantly increased lipophilicity | Enhanced in vitro blood-brain barrier permeability. | nih.gov |

| Uniform replacement of native hydrophobic residues | Antimicrobial venom peptide | Varied depending on the replacing amino acid | Some variants showed enhanced antimicrobial activity, while others lost activity. | nih.gov |

Applications of Fmoc D 4 Bromophenylalanine in Medicinal Chemistry and Drug Discovery

Design and Synthesis of Peptide-Based Therapeutics

The incorporation of Fmoc-D-4-bromophenylalanine into peptide chains is a key strategy in the development of new therapeutic agents. chemimpex.comchemimpex.com The presence of the bromo-substituted phenyl ring can significantly alter the peptide's conformation, stability, and interaction with biological targets. smolecule.com This non-natural amino acid is introduced into peptide sequences using solid-phase peptide synthesis (SPPS), a technique facilitated by the Fmoc protecting group. smolecule.comchemimpex.com

Targeting Specific Receptors and Enzymes

The unique structural features of this compound make it a valuable tool for designing peptides that target specific receptors and enzymes. chemimpex.com The bromine atom can enhance binding interactions with biological targets, leading to increased specificity and efficacy of peptide-based drugs. chemimpex.com By replacing natural amino acids with this compound, researchers can create peptides with altered binding affinities and modified enzymatic activity, which is a crucial aspect of drug discovery. smolecule.com For instance, peptides containing 4-bromophenylalanine have been investigated for their ability to bind to targets like the membrane-type 1 matrix metalloproteinase (MT1-MMP), a key enzyme in cancer progression. google.comgoogle.com

Development of Bioactive Peptides with Tailored Properties

The incorporation of this compound allows for the creation of bioactive peptides with customized properties. chemimpex.com The introduction of this unnatural amino acid can influence a peptide's physiological activities, such as its metabolism and solubility. smolecule.com The D-stereoisomer configuration, in particular, can enhance the proteolytic stability of therapeutic peptides. Furthermore, the bromine atom provides a reactive handle for further chemical modifications, a process known as late-stage functionalization. nih.gov This allows for the rapid diversification of peptide structures to explore structure-activity relationships and optimize therapeutic potential. nih.govmdpi.com

Role in Anticancer Therapeutics

This compound has shown significant promise in the development of anticancer therapeutics. chemimpex.com The modification of peptide sequences with this amino acid can improve drug selectivity for tumor cells and potentially reduce side effects. chemimpex.com

Research has demonstrated that incorporating 4-bromophenylalanine into certain peptide structures can enhance their anticancer activity. For example, studies on sansalvamide (B1640551) A peptide analogues revealed that the presence of a 4-bromophenylalanine moiety led to increased cytotoxicity against breast cancer and glioblastoma cell lines. researchgate.net In another study, the substitution of a residue in the anticancer peptaibol culicinin D with L-4,4′-biphenylalanine, which can be synthesized from a brominated precursor, resulted in a tenfold increase in potency. thieme-connect.dethieme-connect.com This highlights the potential of using halogenated phenylalanine derivatives to improve the efficacy of anticancer peptides. thieme-connect.de

Table 1: Impact of 4-Bromophenylalanine Incorporation on Anticancer Activity

| Original Peptide/Compound | Modification | Observed Effect | Cancer Cell Line(s) |

| Sansalvamide A analogue | Para-bromination of the phenyl group | At least 10-fold more potent than the para-fluorinated analogue | Breast cancer and glioblastoma cells. researchgate.net |

| Culicinin D | Replacement of (2S,4S,6R)-AHMOD with L-4,4′-biphenylalanine (synthetically accessible from a brominated precursor) | Tenfold increase in potency. thieme-connect.dethieme-connect.com | MDA-MB-468 breast tumor cell line. thieme-connect.com |

Antimicrobial Peptide Research

The unique properties of Fmoc-protected amino acids, including their potential surfactant-like characteristics, have led to their investigation in antimicrobial research. nih.gov While specific studies focusing solely on this compound's antimicrobial properties are not extensively detailed in the provided results, the broader class of Fmoc-amino acids has demonstrated antibacterial activity. nih.gov

For example, Fmoc-phenylalanine has been shown to be effective against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The proposed mechanism involves disruption of the bacterial cell membrane. nih.gov Additionally, 4-bromophenylalanine has been incorporated into antimicrobial peptide sequences to act as a quantitative marker and to study peptide adsorption and orientation on surfaces, which is crucial for developing antimicrobial coatings. nih.gov This suggests that this compound could be a valuable component in the design and study of novel antimicrobial peptides.

Bioconjugation Strategies Utilizing this compound

Bioconjugation, the process of linking biomolecules to other molecules, is a powerful tool in medicinal chemistry. chemimpex.com this compound plays a role in these strategies due to the reactive nature of the bromine atom on its phenyl ring. smolecule.comchemimpex.com

Attachment of Drugs and Imaging Agents

The bromine atom in this compound serves as a handle for attaching various payloads, such as drugs or imaging agents, to peptides. chemimpex.com This allows for the targeted delivery of these agents to specific cells or tissues. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a versatile method used for this purpose, enabling the formation of carbon-carbon bonds between the bromophenylalanine residue and other molecules. mdpi.com This approach has been used to synthesize fluorescent amino acids and to modify peptides with various functional groups. mdpi.com The ability to incorporate 4-halophenylalanine into a peptide during solid-phase synthesis and then perform oxidative addition with a palladium precursor further expands the possibilities for creating complex bioconjugates. researchgate.net These strategies are instrumental in developing theranostics, which combine therapeutic and diagnostic capabilities in a single agent.

Development of Targeted Drug Delivery Systems

The development of targeted drug delivery systems aims to increase the therapeutic efficacy of drugs while minimizing off-target side effects. This compound is instrumental in the synthesis of peptide-drug conjugates (PDCs) and other targeted constructs. The bromine atom can be leveraged for bioconjugation, allowing for the attachment of therapeutic agents or imaging moieties to the peptide scaffold. chemimpex.com This approach facilitates the creation of molecules that can selectively bind to receptors overexpressed on diseased cells, such as cancer cells.

Research has demonstrated the value of incorporating brominated phenylalanine into radioligands for targeted imaging and therapy. In the development of radioligands targeting prostate-specific membrane antigen (PSMA) and gastrin-releasing peptide receptor (GRPR) for prostate cancer, the inclusion of L-4-bromophenylalanine in the linker structure was investigated. diva-portal.org These studies highlight how the lipophilic nature of the bromo-substituent can influence the binding affinity and uptake of the diagnostic or therapeutic agent by the target cells. diva-portal.org For instance, radioligands containing L-4-bromophenylalanine showed significantly higher affinities and target-mediated cell uptake compared to other analogues. diva-portal.org This demonstrates the role of this modified amino acid in optimizing the pharmacokinetic and pharmacodynamic properties of targeted agents. vulcanchem.comgoogle.com

Table 1: Application of Brominated Phenylalanine in Targeted Systems

| Application Area | Key Finding | Compound Reference |

| Radioligand Design | Incorporation of L-4-bromophenylalanine in a PSMA/GRPR-targeting radioligand ([111In]In-BQ7841) led to significantly higher affinity and target-mediated cell uptake. diva-portal.org | [111In]In-BQ7841 |

| Peptide-Drug Conjugates | The bromine atom on the phenylalanine ring serves as a reactive handle for conjugating drugs or imaging agents to peptides, enhancing therapeutic efficacy. chemimpex.com | Peptide-drug conjugates |

| Blood-Brain Barrier Transport | Peptide derivatives are used as vectors to transport therapeutic or diagnostic molecules across the blood-brain barrier. google.com | Peptide derivatives |

Fluorescent Labeling for Biological Assays and Imaging

Fluorescent labeling is a powerful technique for visualizing and quantifying biological processes. While this compound is not inherently fluorescent, the bromine atom serves as a versatile precursor for the introduction of fluorophores. The carbon-bromine bond can participate in various cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the attachment of complex fluorescent molecules. mdpi.com This strategy enables the site-specific labeling of peptides and proteins for use in biological assays and cellular imaging. gla.ac.ukresearchgate.net

For example, a synthetic strategy to access dibenzofuran (B1670420) α-amino acid analogues, which are fluorescent, involves the ortho-bromination of a tyrosine derivative as a key step before a palladium-catalyzed cyclization. acs.org Furthermore, bromine-containing dyes themselves can be used for detection. A bromine-labeled probe, D-BPBr, has been developed for the sensitive detection and quantification of chiral amino acids in biological fluids using HPLC-MS. nih.gov This highlights the utility of the bromine atom's unique isotopic signature for detection purposes. The development of fluorescent probes often involves synthesizing derivatives that can be incorporated into peptides using the Fmoc-strategy, underscoring the foundational role of building blocks like this compound. researchgate.net

Table 2: this compound in the Context of Fluorescent Labeling

| Approach | Description | Relevance of Bromine |

| Post-synthesis Modification | The bromine atom allows for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to attach a fluorescent moiety to the peptide after synthesis. mdpi.com | Serves as a reactive handle for fluorophore conjugation. |

| Precursor for Fluorophore Synthesis | Brominated intermediates are used in the synthesis of novel fluorescent amino acids, such as dibenzofuran analogues. acs.org | Key component in the synthetic route to the final fluorescent compound. |

| Isotopic Labeling | Bromine's distinct isotopic pattern (79Br and 81Br) can be used for detection in mass spectrometry-based assays with specialized probes. nih.gov | Provides a unique mass signature for identification and quantification. |

Protein Engineering and Chemical Biology Applications

Protein engineering and chemical biology leverage the tools of chemistry to create proteins with novel properties and to probe biological systems. This compound is a valuable asset in this field, enabling the precise modification of proteins to enhance their characteristics or to study their interactions. caltech.edu

The incorporation of non-canonical amino acids can significantly alter the biophysical properties of proteins. Introducing halogenated amino acids like 4-bromophenylalanine into a protein's structure can enhance its thermal and chemical stability. While the presence of electron-withdrawing groups like halogens can sometimes alter the electronic properties of the phenyl ring, strategic placement within the hydrophobic core of a protein can lead to favorable packing interactions and increased stability. google.com

A key application that demonstrates the utility of 4-bromophenylalanine in protein engineering is in the field of X-ray crystallography. The bromine atom is electron-dense and can be used for phasing X-ray diffraction data, which is a critical step in determining the three-dimensional structure of a protein. researchgate.net To facilitate these structural studies, a brominated macrocyclic β-sheet peptide was prepared where a tyrosine residue was replaced by 4-bromophenylalanine. acs.orgnih.gov The successful crystallization and structure determination of this molecule validates that the incorporation of 4-bromophenylalanine is compatible with maintaining the desired protein fold, and in this case, it directly enabled the structural analysis.

Table 3: Impact of 4-Bromophenylalanine on Protein Structure and Stability

| Application | Method of Incorporation | Outcome | Reference Study |

| Protein Crystallography | Solid-phase peptide synthesis | Facilitated phase determination in X-ray crystallography, enabling structure solution. acs.orgnih.gov | Synthesis of a macrocyclic β-sheet mimic (1h). acs.org |

| Protein Stabilization | In vivo incorporation | Strategic placement in the hydrophobic core can enhance thermal and chemical stability. google.com | General method for protein stabilization using non-natural amino acids. google.com |

Understanding the intricate network of interactions between proteins and their binding partners is fundamental to drug discovery. Unnatural amino acid mutagenesis, which involves replacing a natural amino acid with a non-canonical one like 4-bromophenylalanine, is a powerful technique for dissecting these interactions at the atomic level. pnas.org The introduction of the bromine atom alters the electronic and steric properties of the phenylalanine side chain, allowing researchers to probe the importance of specific interactions, such as cation-π and hydrogen bonds. researchgate.netnih.gov

A notable example is the study of the α7 nicotinic acetylcholine (B1216132) receptor. By substituting a key tyrosine residue with 4-bromophenylalanine and other analogues, researchers were able to investigate the forces governing agonist binding. nih.gov The results showed that 4-bromophenylalanine was preferable to the natural phenylalanine at this position, suggesting a steric or electronic contribution of the 4-position substituent to the binding interaction. nih.gov Such studies provide invaluable data for the rational design of new ligands with improved affinity and selectivity.

Table 4: Probing Molecular Interactions with 4-Bromophenylalanine

| Biological System | Interaction Probed | Key Finding |

| α7 Nicotinic Acetylcholine Receptor | Agonist binding (cation-π, hydrogen bonding) | Substitution of TyrA with 4-bromo-phenylalanine resulted in a functional receptor, indicating that the bromo-substituent is tolerated and provides insights into the steric and electronic requirements of the binding pocket. nih.gov |

| Glutamate Transporter Homolog (GltPh) | Cation-π interaction | 4-bromo-phenylalanine was substituted for a tyrosine residue (Y317) to directly probe for a cation-π interaction that is crucial for the transporter's function. pnas.org |

The ability to expand the genetic code allows for the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins in vivo, opening up a vast new landscape for protein design and engineering. annualreviews.organnualreviews.org This is achieved by creating an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense codon (e.g., the amber stop codon, UAG) and inserts the desired ncAA. nih.gov

Significant research has focused on developing systems for the efficient and high-fidelity incorporation of p-bromophenylalanine (pBrF). caltech.eduacs.orgnih.gov Researchers have engineered yeast phenylalanyl-tRNA synthetase (yPheRS) and its cognate tRNA to specifically charge the tRNA with pBrF in E. coli. acs.orgacs.org By redesigning both the enzyme's binding site (e.g., the T415A variant) and the tRNA sequence, they were able to achieve incorporation of pBrF into a target protein with at least 98% fidelity, minimizing the misincorporation of natural amino acids like tryptophan and lysine. acs.orgnih.gov This technology enables the production of large proteins containing 4-bromophenylalanine at specific sites, providing a powerful tool for creating novel protein structures with tailored functionalities. dtic.miloregonstate.edu The use of this compound in solid-phase peptide synthesis is crucial for preparing the peptide fragments and standards needed to validate these in vivo incorporation methods.

Table 5: Genetic Code Expansion with p-Bromophenylalanine

| System Component | Modification/Variant | Purpose | Fidelity Achieved |

| Aminoacyl-tRNA Synthetase | Yeast PheRS (T415A variant) | To enhance specificity for p-bromophenylalanine over natural amino acids like tryptophan. acs.org | - |

| tRNA | Yeast suppressor tRNA (ytRNAPheCUA) with disrupted 30-40 base pair | To eliminate mischarging by the host's lysyl-tRNA synthetase. acs.org | - |

| Combined System | Engineered yPheRS (T415A) + modified ytRNAPheCUA | High-fidelity incorporation of p-bromophenylalanine in response to an amber codon in E. coli. acs.orgnih.gov | >98% |

Probing Protein-Protein and Protein-Ligand Interactions

Structure-Activity Relationship (SAR) Studies in Drug Design

Structure-activity relationship (SAR) studies are a critical component of the drug design process, systematically exploring how chemical modifications to a lead compound affect its biological activity. This compound is an important building block for these studies, particularly in the field of peptide therapeutics. mdpi.comnih.gov By substituting a natural phenylalanine residue with its brominated counterpart, medicinal chemists can probe the effects of increased lipophilicity, size, and electronic properties at a specific position within a peptide sequence. nih.govmdpi.com

This approach has been successfully applied to the optimization of antibiotics. In the development of new analogues of Polymyxin B, an important last-resort antibiotic, the introduction of a bromine atom at the phenylalanine residue (position 6) enhanced the activity against resistant bacterial strains. nih.gov This was attributed to the increased lipophilicity of the peptide's core, which is known to improve interaction with the bacterial membrane. nih.gov Similarly, in SAR studies of the anticancer peptaibol, culicinin D, Fmoc-L-4-bromophenylalanine was used to synthesize analogues to probe the effects of hydrophobicity on anticancer activity. thieme-connect.de These studies provide clear evidence that the systematic use of this compound can yield valuable insights for optimizing the potency and spectrum of activity of peptide-based drugs.

Table 6: Use of 4-Bromophenylalanine in SAR Studies

| Peptide Class | Modification | Effect on Activity | Rationale |

| Polymyxin B Analogues | Replacement of Phe at position 6 with 4-bromophenylalanine. nih.gov | Enhanced antibacterial activity against resistant strains. nih.gov | Increased lipophilicity of the peptide core, improving interaction with bacterial lipopolysaccharide (LPS). nih.gov |

| Anticancer Peptaibols (Culicinin D) | Incorporation of 4-bromophenylalanine. thieme-connect.de | Probed the effects of hydrophobicity on anticancer efficacy. thieme-connect.de | Systematically modifying hydrophobicity to understand its role in the mechanism of action. |

| ACE Inhibitors | Replacement of phenylalanine with a fluorinated analog. vulcanchem.com | Increased binding affinity by 3-fold. | The trifluoromethyl group enhances binding. While not bromine, this demonstrates the principle of using halogenated phenylalanines in SAR. |

Advanced Characterization and Analytical Techniques for Fmoc D 4 Bromophenylalanine and Its Peptide Conjugates

Spectroscopic Analysis in Structural Elucidation

Spectroscopic methods are indispensable for confirming the chemical structure of Fmoc-D-4-Bromophenylalanine.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure. In the ¹H NMR spectrum of this compound, characteristic signals corresponding to the protons of the fluorenylmethoxycarbonyl (Fmoc) group, the aromatic ring of the bromophenylalanine, and the alpha- and beta-protons of the amino acid backbone can be observed. For instance, the aromatic protons of the Fmoc group typically appear in the range of 7.2 to 7.9 ppm, while the protons of the brominated phenyl ring will also have distinct chemical shifts. nih.govchemicalbook.com ¹³C NMR provides complementary information on the carbon skeleton of the molecule. nih.gov

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. rsc.org Key vibrational bands for this compound include the N-H stretching of the carbamate (B1207046), the C=O stretching of the carbamate and carboxylic acid groups, and the aromatic C=C stretching of the fluorenyl and bromophenyl rings. rsc.orgresearchgate.net The presence of these characteristic peaks confirms the successful Fmoc protection of the amino acid.

UV-Vis Spectroscopy : The aromatic rings in the Fmoc group and the 4-bromophenylalanine moiety give rise to characteristic absorption in the ultraviolet (UV) region of the electromagnetic spectrum. nih.gov While proteins and peptides typically show absorbance below 300 nm, the specific chromophores in this compound contribute to its UV signature, which can be useful for detection and quantification. uleth.canih.gov The bromophenylalanine itself will have a distinct UV spectrum. researchgate.net

Chromatographic Methods for Purity and Identity Confirmation

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing peptides containing this modified amino acid. ruifuchem.com

High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC (RP-HPLC) is the most common method for determining the purity of Fmoc-amino acids and their corresponding peptides. ruifuchem.comscispace.comnih.gov A C18 column is frequently used as the stationary phase, with a mobile phase consisting of a gradient of acetonitrile (B52724) and water, often with an additive like trifluoroacetic acid (TFA). scispace.comprinceton.edu The retention time of the compound under specific HPLC conditions serves as a key identifier, and the peak area in the chromatogram is proportional to its concentration, allowing for quantitative purity assessment. publish.csiro.au

Thin-Layer Chromatography (TLC) : TLC is a rapid and cost-effective method for monitoring the progress of chemical reactions and for preliminary purity checks. rsc.org For Fmoc-amino acids, a common TLC system involves a silica (B1680970) gel plate as the stationary phase and a solvent mixture such as toluene (B28343) and acetic acid. wiley.com Visualization can be achieved using UV light, as the Fmoc group is UV-active. rsc.org Impurities, such as oligopeptides that can form during synthesis, often have different mobility in specific TLC systems. wiley.com

| Technique | Typical Stationary Phase | Typical Mobile Phase/Solvent System | Purpose |

| RP-HPLC | C18 | Acetonitrile/Water with 0.1% TFA | Purity determination, identity confirmation, quantification |

| TLC | Silica Gel | Toluene/Acetic Acid (10:1) | Reaction monitoring, preliminary purity assessment |

Mass Spectrometry in Peptide Characterization

Mass spectrometry (MS) is a cornerstone technique for the analysis of peptides, providing precise molecular weight information and sequence data. creative-proteomics.com

Electrospray Ionization (ESI-MS) : ESI-MS is a soft ionization technique that is well-suited for analyzing polar molecules like peptides. scispace.com It allows for the accurate determination of the molecular weight of peptides containing this compound. princeton.edu By analyzing the mass-to-charge (m/z) ratio of the ions produced, the molecular mass of the peptide can be confirmed, verifying the incorporation of the brominated amino acid. publish.csiro.au

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS : MALDI-TOF is another soft ionization technique that is highly effective for analyzing complex peptide mixtures and determining the molecular weights of large biomolecules. creative-proteomics.comedpsciences.org It is particularly useful for peptide mass fingerprinting, where the masses of peptide fragments from a protein digest are used to identify the protein. creative-proteomics.com For peptides containing post-translational modifications or unnatural amino acids like 4-bromophenylalanine, MALDI-TOF can confirm the mass of the modified peptide. shimadzu.comnih.gov The choice of matrix is crucial for successful analysis, with substances like 2,5-dihydroxybenzoic acid (DHB) being commonly used. nih.govshimadzu.com

| Technique | Ionization Method | Key Application for this compound Peptides |

| ESI-MS | Electrospray Ionization | Accurate molecular weight determination of intact peptides. |

| MALDI-TOF MS | Matrix-Assisted Laser Desorption/Ionization | Molecular weight determination, analysis of complex peptide mixtures, peptide mass fingerprinting. |

Techniques for Assessing Stereochemical Purity

Ensuring the enantiomeric purity of this compound is critical, as the biological activity of a peptide is highly dependent on the stereochemistry of its constituent amino acids. researchgate.netchromatographyonline.com

Chiral High-Performance Liquid Chromatography (Chiral HPLC) : This is a primary method for separating and quantifying enantiomers. chromatographyonline.comsigmaaldrich.com It utilizes a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, leading to their separation. sigmaaldrich.com Various CSPs, including those based on crown ethers or macrocyclic glycopeptides like teicoplanin, have been successfully used for the chiral separation of amino acids. chromatographyonline.comsigmaaldrich.com For Fmoc-protected amino acids, specific chiral HPLC methods can be developed to resolve the D- and L-forms and determine the enantiomeric excess (e.e.) of the desired D-enantiomer. sigmaaldrich.com

Enzymatic Methods : Biocatalytic approaches can also be employed to assess or ensure stereochemical purity. Enzymes such as D-amino acid transaminase can selectively act on one enantiomer, allowing for the determination of enantiomeric purity or for the deracemization of a racemic mixture to produce a pure enantiomer. rsc.orgresearchgate.net

The combination of these advanced analytical techniques provides a comprehensive characterization of this compound and its peptide conjugates, ensuring their structural integrity, purity, and correct stereochemistry for their intended applications in peptide science.

Future Directions and Emerging Research Avenues

Novel Derivatizations and Functionalizations of Fmoc-D-4-Bromophenylalanine

The bromine atom on the phenyl ring of this compound is not merely a steric group but a versatile chemical handle for post-synthesis modification. This allows for the creation of peptides with diverse functionalities that would be difficult to achieve with natural amino acids. Future research is focused on expanding the toolkit of chemical reactions that can be performed on peptides containing this residue.

A primary area of development is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. google.comdiva-portal.org This reaction allows for the direct formation of a carbon-carbon bond between the bromophenylalanine residue and a variety of boronic acids, creating unnatural biaryl-containing amino acids. google.com This method is effective for creating diverse peptide analogues, and protocols have been developed to minimize the degradation of the acid-labile Fmoc group by using milder reaction conditions. diva-portal.org Researchers have successfully performed Suzuki-Miyaura reactions on peptides containing 4-bromophenylalanine in aqueous conditions, demonstrating the reaction's versatility for biological molecules. mdpi.com

Another promising functionalization strategy involves the formation of palladium-peptide oxidative addition complexes (OACs). googleapis.com In this approach, a palladium precursor reacts directly with the aryl-halide of the unprotected peptide to form a stable complex that can be isolated. googleapis.com This palladium-peptide reagent can then be used to conjugate a wide array of molecules, such as thiols or other proteins, under physiologically relevant conditions. googleapis.com

These derivatization strategies are pivotal for applications in labeling bioactive compounds and establishing detailed structure-activity relationships. diva-portal.org

| Reaction Type | Description | Key Reagents/Catalysts | Potential Outcome/Application | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Cross-Coupling | Forms a C-C bond between the bromophenylalanine residue and a boronic acid, creating biaryl structures. | PdCl2, Pd(OAc)2, various phosphine (B1218219) ligands (e.g., SPhos) | Creation of fluorescent probes, peptides with altered hydrophobicity, and novel binding motifs. | google.comdiva-portal.org |

| Palladium-Peptide Oxidative Addition Complex (OAC) Formation | Creates a stable, isolatable palladium-peptide complex that acts as a reagent for further conjugation. | (1,5-COD)Pd(CH2TMS)2, water-soluble ligands (e.g., sSPhos) | Bioconjugation with small molecules, peptides, and proteins under aqueous conditions. | googleapis.com |

| Solid-Phase Derivatization | Performing cross-coupling reactions directly on the peptide while it is still attached to the solid support resin. | Palladium catalysts, boronic acids | Streamlined synthesis of complex, modified peptides before cleavage and purification. | mdpi.com |

Integration with Chemo-Enzymatic and Cell-Free Protein Synthesis Systems

While this compound is primarily a tool for solid-phase peptide synthesis (SPPS), its core structure, D-4-bromophenylalanine, is a target for innovative production methods combining chemistry and biology. Chemoenzymatic synthesis is emerging as a powerful, green alternative for producing non-canonical amino acids. researchgate.net Research has demonstrated efficient biocatalytic routes for preparing both L- and D-enantiomers of 4-bromophenylalanine. acs.org For instance, an evolved D-amino acid dehydrogenase (DAADH) can be used for the reductive amination of 4-bromophenylpyruvic acid to produce D-4-bromophenylalanine with high optical purity. acs.orgacs.orgresearchgate.net This enzymatic step can be integrated into a multi-step cascade, followed by chemical modifications like Suzuki coupling, to generate a wide array of D-biarylalanines. acs.orgacs.org

In the realm of protein synthesis, the focus shifts from the Fmoc-protected form to the direct incorporation of 4-bromophenylalanine into a growing polypeptide chain. Cell-free protein synthesis (CFPS) systems offer a controlled environment for incorporating non-canonical amino acids. caltech.edu The primary challenge lies in engineering an aminoacyl-tRNA synthetase (aaRS) that can recognize the unnatural amino acid and charge its corresponding tRNA without being thwarted by the cell's natural editing and proofreading mechanisms. acs.org Significant progress has been made in developing orthogonal synthetase-tRNA pairs and engineering bacterial hosts for the site-specific incorporation of para-bromophenylalanine into recombinant proteins. nih.govcaltech.edu These systems open the door to producing large proteins containing this residue, which can then be functionalized using the bromo- handle for applications in protein engineering and biophysics. caltech.edu

Advanced Applications in Biomaterial Science and Nanotechnology

The incorporation of this compound into peptides is enabling the design of novel biomaterials and nanostructures with unique properties. The presence of the halogen atom can significantly influence the self-assembly behavior of peptides, leading to the formation of ordered nanostructures like hydrogels. caltech.edu The bromine atom can participate in halogen bonding, which strengthens the beta-sheet structures that often form the core of amyloid-like fibrils, thus promoting supramolecular order. researchgate.net

In another application, peptides containing 4-bromophenylalanine have been used to create functionalized surfaces. One study demonstrated the immobilization of an antimicrobial peptide sequence modified with a 4-bromophenylalanine-DOPA-glycine tail onto a polystyrene surface via a laccase enzyme layer. caltech.edu The 4-bromophenylalanine was included specifically to allow for quantitative determination of the peptide on the surface using X-ray photoelectron spectroscopy (XPS). caltech.edu This approach is promising for creating stable, bioactive coatings on medical devices to prevent bacterial infections. caltech.edu

The unique isotopic signature of bromine also makes it a useful probe in analytical applications. For example, 4-bromophenylalanine has been coupled to self-assembled monolayers (SAMs) on gold-coated MALDI chips to capture and analyze peptides from complex mixtures, with the bromine atom providing a characteristic signal for identification. aquadocs.org

| Application Area | Specific Use of (Fmoc)-D-4-Bromophenylalanine | Key Finding or Advantage | Reference |

|---|---|---|---|

| Hydrogel Formation | Incorporated into short peptides to promote self-assembly into fibrillar networks. | Bromine atom enhances aggregation propensity and can induce elastomeric properties in peptide-based materials. | researchgate.netcaltech.edu |

| Antimicrobial Surfaces | Used as a component in a modified antimicrobial peptide to create a stable, bioactive coating on polystyrene. | The bromine atom serves as a quantitative XPS label to characterize the immobilized peptide layer. | caltech.eduresearchgate.net |

| Biosensors/Analytical Surfaces | Coupled to self-assembled monolayers on MALDI chips for peptide capture and analysis. | The characteristic isotopic pattern of bromine aids in the mass spectrometric identification of captured peptides. | aquadocs.org |

| Nanolipoprotein Particles | Listed as a potential non-natural amino acid for incorporation into synthetic apolipoproteins for nanolipoprotein particle formation. | Enables the creation of apolipoprotein analogs with tailored properties for drug delivery systems. | acs.org |